

An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclohexylphenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

Cat. No.: B072701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted cyclohexylphenols, focusing on key data and experimental methodologies relevant to research and development in the pharmaceutical and chemical industries.

Introduction

Substituted cyclohexylphenols are a class of organic compounds that feature a phenol ring attached to a cyclohexyl group, with various substituents on either or both rings. Their unique structural combination of aromatic and aliphatic moieties imparts a range of physicochemical properties that are of interest in drug design, materials science, and chemical synthesis. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various processes. This guide summarizes key thermochemical data, details the experimental protocols used for their determination, and provides visual representations of these methodologies.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for 2-, 3-, and 4-cyclohexylphenol. These isomers represent the fundamental structures from which more complex substituted cyclohexylphenols are derived.

Table 1: Physical Properties of Cyclohexylphenol Isomers

Property	2-Cyclohexylphenol	3-Cyclohexylphenol	4-Cyclohexylphenol	Source(s)
CAS Number	119-42-6	1943-95-9	1131-60-8	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₆ O	C ₁₂ H ₁₆ O	C ₁₂ H ₁₆ O	[1] [2] [3] [4]
Molecular Weight (g/mol)	176.26	176.26	176.25	[1] [2] [3]
Melting Point (°C)	56	-	130-135	[5] [6] [7]
Boiling Point (°C)	284	-	213-215	[5] [6]
Vapor Pressure (mmHg @ 25°C)	-	-	0.00144	[5]

Table 2: Enthalpy Data for Cyclohexylphenol Isomers (kJ/mol)

Enthalpy	2-Cyclohexylphenol	3-Cyclohexylphenol	4-Cyclohexylphenol	Source(s)
ΔfH°gas (Calculated)	-177.47	-	-177.47	[8] [9]
ΔfusH° (Calculated)	18.50	-	-	[9]
ΔvapH° (Calculated)	58.03	-	-	[9]

Note: The majority of the available enthalpy data is based on calculations and estimations. Experimental values are not widely reported in readily accessible literature.

Experimental Protocols

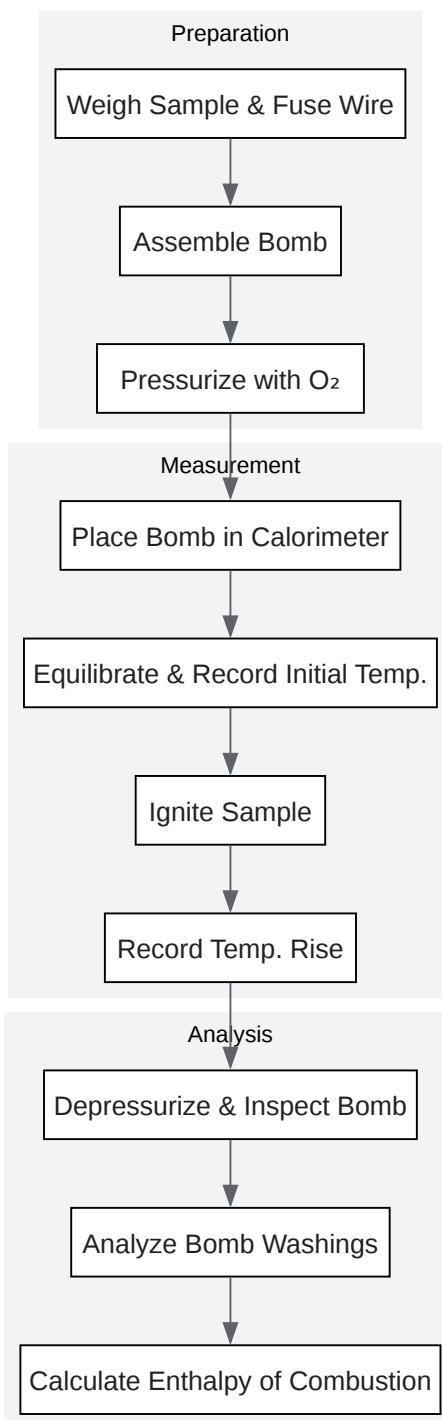
The determination of thermochemical properties relies on precise and accurate experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Static bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of solid and liquid organic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Principle: A known mass of the sample is combusted in a constant-volume stainless steel container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath of known volume, and the resulting temperature change is measured.

Apparatus:

- Parr-type bomb calorimeter
- Oxygen cylinder with pressure regulator
- Calorimetric thermometer (0.01°C resolution)
- Ignition unit
- Pellet press
- Fuse wire (e.g., nichrome)
- Crucible


Procedure:

- **Sample Preparation:** A sample of the substituted cyclohexylphenol (typically 0.5 - 1.0 g) is accurately weighed and, if solid, pressed into a pellet.
- **Bomb Assembly:** The pellet is placed in the crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample. A

small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of 25-30 atm.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water. The calorimeter lid, equipped with a stirrer and a thermometer, is secured.
- Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.
- Post-Combustion Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings can be titrated to determine the amount of nitric acid formed from any residual nitrogen.
- Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Static Bomb Calorimetry Workflow

[Click to download full resolution via product page](#)*Static Bomb Calorimetry Workflow Diagram*

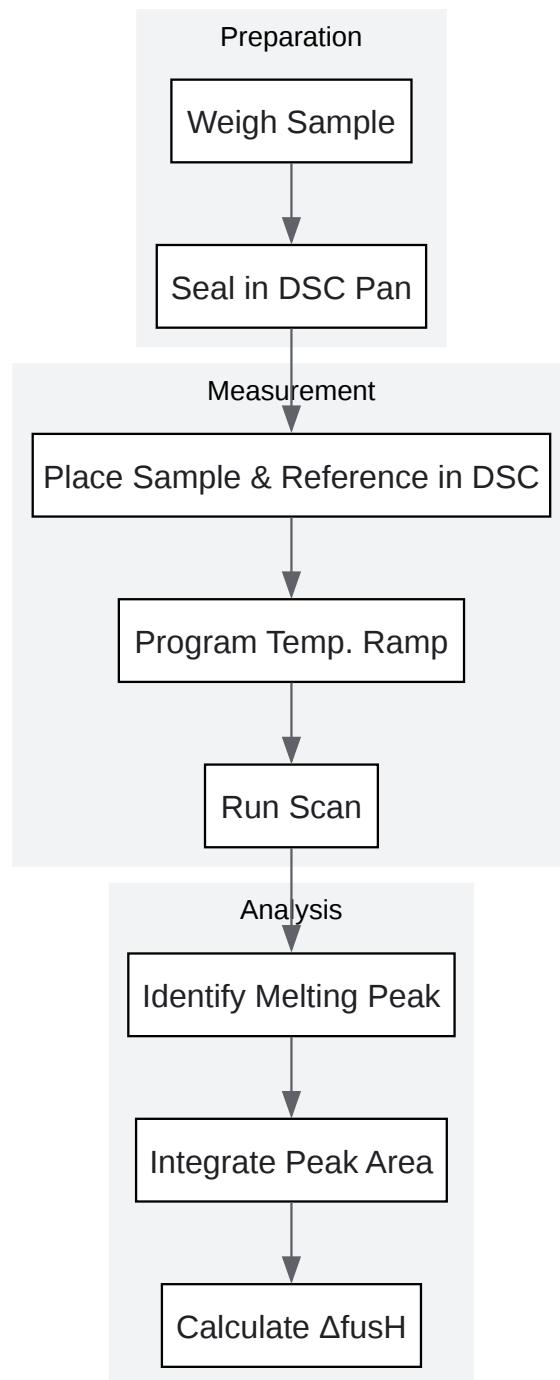
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in physical properties as a function of temperature.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

Apparatus:

- Differential Scanning Calorimeter
- Sample pans (e.g., aluminum) and lids
- Crimper for sealing pans
- Inert gas supply (e.g., nitrogen)

Procedure for Enthalpy of Fusion:


- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of the substituted cyclohexylphenol is placed in a sample pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min). The cell is purged with an inert gas.
- **Data Collection:** The temperature is scanned through the melting point of the sample. The DSC records the differential heat flow between the sample and the reference.
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion ($\Delta_{\text{fus}}H$) is calculated by integrating the area of the melting peak.

Procedure for Heat Capacity (Cp):

- **Three-Scan Method:**

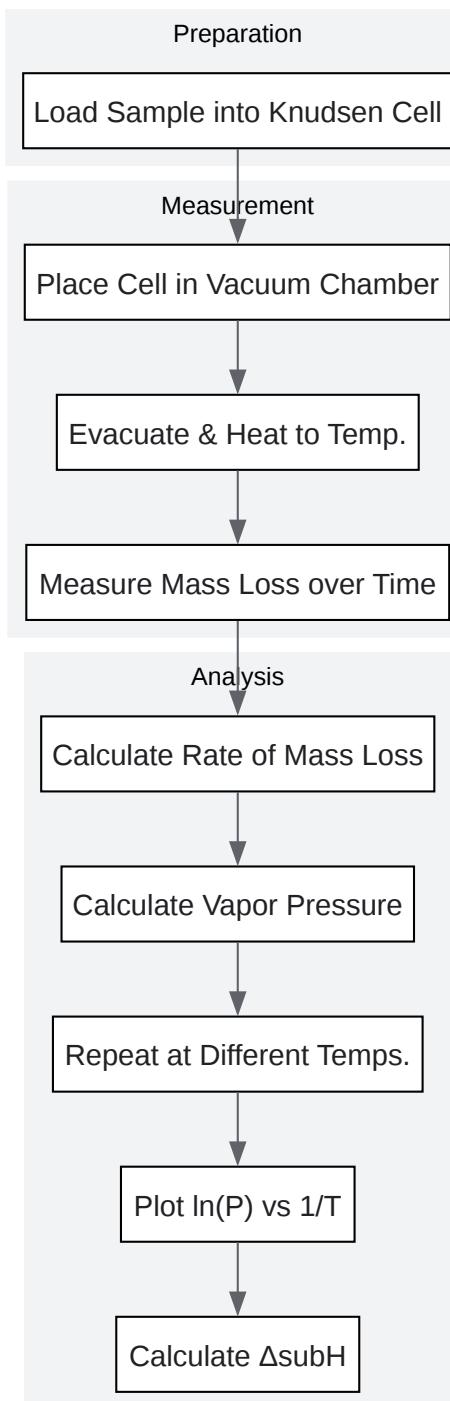
- Baseline Scan: An empty sample pan and an empty reference pan are run to obtain a baseline.
- Sapphire Scan: A sapphire standard of known mass is run under the same conditions to calibrate the instrument.
- Sample Scan: The sample is run under the same conditions.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans at each temperature.

DSC Workflow for Enthalpy of Fusion

[Click to download full resolution via product page](#)*DSC Workflow for Enthalpy of Fusion*

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility.[5][18][19][20]

Principle: A sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is then calculated from this rate of mass loss.


Apparatus:

- Knudsen cell with a precisely machined orifice
- High-vacuum system
- Thermostatically controlled furnace or bath
- Microbalance for measuring mass loss

Procedure:

- **Sample Preparation:** The Knudsen cell is loaded with a known mass of the substituted cyclohexylphenol.
- **System Assembly:** The cell is placed in the furnace within the high-vacuum chamber.
- **Evacuation and Heating:** The system is evacuated to a high vacuum. The cell is then heated to the desired temperature and allowed to equilibrate.
- **Mass Loss Measurement:** The mass of the cell is monitored over time. The rate of mass loss (dm/dt) is determined from the slope of the mass versus time plot.
- **Vapor Pressure Calculation:** The vapor pressure (P) is calculated using the Knudsen-Hertz equation: $P = (dm/dt) * (2\pi RT/M)^{1/2} / A$ where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.
- **Enthalpy of Sublimation:** By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation ($\Delta_{sub}H$) can be determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Knudsen Effusion Method Workflow

[Click to download full resolution via product page](#)*Knudsen Effusion Method Workflow*

Conclusion

The thermochemical properties of substituted cyclohexylphenols are essential for a wide range of applications, from drug development to materials science. This guide has provided a summary of available data for key isomers and detailed the fundamental experimental techniques used to determine these properties. While a comprehensive experimental dataset for a broad range of substituted cyclohexylphenols is still an area for further research, the methodologies outlined here provide a solid foundation for obtaining the necessary data to advance scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]
- 3. 3-Cyclohexylphenol | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1943-95-9: 3-Cyclohexylphenol | CymitQuimica [cymitquimica.com]
- 5. scranton.edu [scranton.edu]
- 6. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]
- 7. labproinc.com [labproinc.com]
- 8. Phenol, 4-cyclohexyl- (CAS 1131-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Phenol, 2-cyclohexyl- (CAS 119-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. biopchem.education [biopchem.education]
- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 13. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 14. akjournals.com [akjournals.com]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 16. Thermal Characterization and Heat Capacities of Seven Polyphenols [mdpi.com]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pragolab.cz [pragolab.cz]
- 20. limni.kuleuven.be [limni.kuleuven.be]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclohexylphenols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072701#thermochemical-properties-of-substituted-cyclohexylphenols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

